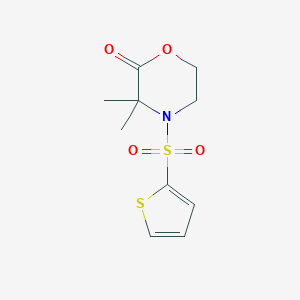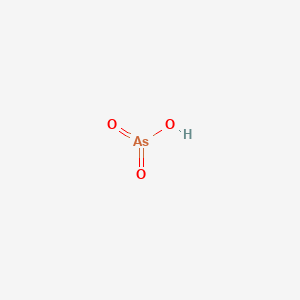
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone, also known as SU6656, is a potent and selective inhibitor of Src family kinases. It was first synthesized in 1999 by researchers at Sugen Inc. and has since been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways.
Wirkmechanismus
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone works by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This inhibition can lead to a variety of cellular effects, including decreased cell proliferation, increased apoptosis, and altered cell migration and adhesion.
Biochemische Und Physiologische Effekte
Studies have shown that 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone can inhibit the growth and survival of a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in lab experiments is its high potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other cellular processes. However, one limitation of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone. One area of interest is the development of combination therapies that target both Src family kinases and other signaling pathways involved in cancer progression. Additionally, researchers are exploring the use of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in combination with other drugs to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research into the development of new inhibitors that are more potent and have longer half-lives than 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone.
Synthesemethoden
The synthesis of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone involves several steps, including the reaction of 2-chloro-4,5-dimethylthiophene with sodium hydride to form the corresponding thiolate. This thiolate is then reacted with 2-bromoethylmorpholine to form the desired product.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways. These kinases are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, researchers can gain insights into the underlying mechanisms of these processes and potentially develop new therapies for diseases such as cancer.
Eigenschaften
Produktname |
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone |
|---|---|
Molekularformel |
C10H13NO4S2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
3,3-dimethyl-4-thiophen-2-ylsulfonylmorpholin-2-one |
InChI |
InChI=1S/C10H13NO4S2/c1-10(2)9(12)15-6-5-11(10)17(13,14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
NYTUQTCTXLQSMH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
Kanonische SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)


![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)

